9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine 9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine
Brand Name: Vulcanchem
CAS No.: 1643-91-0
VCID: VC15887234
InChI: InChI=1S/C13H10F3N5/c14-13(15,16)10-9-11(20-12(17)19-10)21(7-18-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,17,19,20)
SMILES:
Molecular Formula: C13H10F3N5
Molecular Weight: 293.25 g/mol

9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine

CAS No.: 1643-91-0

Cat. No.: VC15887234

Molecular Formula: C13H10F3N5

Molecular Weight: 293.25 g/mol

* For research use only. Not for human or veterinary use.

9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine - 1643-91-0

Specification

CAS No. 1643-91-0
Molecular Formula C13H10F3N5
Molecular Weight 293.25 g/mol
IUPAC Name 9-benzyl-6-(trifluoromethyl)purin-2-amine
Standard InChI InChI=1S/C13H10F3N5/c14-13(15,16)10-9-11(20-12(17)19-10)21(7-18-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,17,19,20)
Standard InChI Key PPAWYMYPHFUEOB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)N)C(F)(F)F

Introduction

9-Benzyl-6-(trifluoromethyl)-9H-purin-2-amine is a complex organic compound belonging to the purine family. It is characterized by the presence of a benzyl group and a trifluoromethyl substituent, which significantly influence its chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery.

Synthesis Methods

The synthesis of 9-Benzyl-6-(trifluoromethyl)-9H-purin-2-amine typically involves several steps that require careful control over reaction conditions to optimize yield and purity. Heating the reaction mixture facilitates substitution processes, while purification techniques such as recrystallization or chromatography are used to isolate the final product.

Reaction Conditions

StepReaction ConditionsPurpose
Initial SynthesisCareful heating under controlled conditionsFacilitate substitution reactions
PurificationRecrystallization or chromatographyIsolate pure product

Biological Significance

Purines are essential components of nucleic acids and play critical roles in cellular metabolism. The modification with a trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions, potentially interacting with specific biological targets like enzymes or receptors involved in nucleic acid metabolism or signal transduction pathways.

Potential Applications

Given its enhanced lipophilicity and potential for interaction with various biological targets, 9-Benzyl-6-(trifluoromethyl)-9H-purin-2-amino may have applications in:

  • Drug Discovery: Its ability to interact with enzymes or receptors makes it promising for developing new therapeutic agents.

    • Mechanism: Interaction with specific targets could modulate metabolic pathways.

    • Potential Therapeutic Areas: Cancer treatment (e.g., affecting DNA biosynthesis), neurological disorders (e.g., influencing neurotransmitter systems).

Comparative Analysis

A comparison between different purine derivatives highlights how modifications can affect their pharmacological profiles:

Compound ModificationEffect on Pharmacological Profile
TrifluoromethylationEnhances lipophilicity; increases binding affinity
Benzyl SubstitutionModifies solubility; affects interaction specificity

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